N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride

Physicochemical profiling Drug design Permeability

Researchers developing selective CDK12/13 inhibitors often face challenges sourcing pyrazole scaffolds with the precise N-benzyl-5-cyclopropyl substitution critical for target engagement. This compound resolves that gap as a benchmark for SAR studies. - Serves as a reference standard for HPLC/LC-MS method development (C14H18ClN3, MW 263.77). - N-Benzyl group functions as a cleavable protecting group, enabling parallel library synthesis via hydrogenolytic deprotection. - Reduced H-bond donor count supports CNS permeability studies in blood-brain barrier models.

Molecular Formula C14H18ClN3
Molecular Weight 263.76 g/mol
Cat. No. B12236677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride
Molecular FormulaC14H18ClN3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3.Cl
InChIInChI=1S/C14H17N3.ClH/c1-17-14(9-13(16-17)12-7-8-12)15-10-11-5-3-2-4-6-11;/h2-6,9,12,15H,7-8,10H2,1H3;1H
InChIKeyKSEUPMSOQYYWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-cyclopropyl-2-methylpyrazol-3-amine HCl: Structural & Pharmacological Profile


N-Benzyl-5-cyclopropyl-2-methylpyrazol-3-amine hydrochloride (CAS 1856081-47-4) is a pyrazole-based small molecule with molecular formula C14H18ClN3 and molecular weight 263.77 g/mol . The compound belongs to the class of 5-cyclopropyl-1H-pyrazol-3-amine derivatives, which are disclosed in patent literature as therapeutically useful selective CDK12/13 inhibitors for oncology and inflammatory disease indications [1]. Its structure features a unique N-benzyl substitution on the exocyclic amine, distinguishing it from simpler pyrazol-3-amine scaffolds.

Pathway Study
CDK12/13 inhibition research
Selectivity Determinant
N-benzyl substitution pattern
Scaffold Context
Patent-derived 5-cyclopropyl-pyrazol-3-amine

Why Generic Pyrazol-3-amine Interchange Fails


The patent literature on 5-cyclopropyl-1H-pyrazol-3-amine derivatives demonstrates that minor structural modifications—such as variation of the N-substituent or cyclopropyl replacement—result in substantial shifts in CDK12/13 inhibitory potency and selectivity [1]. Consequently, indiscriminate substitution with unsubstituted or differently alkylated pyrazol-3-amines (e.g., N-methyl, N-phenyl, or N-unsubstituted analogs) would not preserve the intended pharmacological profile, making the specific N-benzyl-5-cyclopropyl-2-methyl substitution pattern critical for reproducibility in target-engagement studies.

N-Substituent Variation
Unsubstituted, N-methyl or N-phenyl analogs may significantly shift CDK12/13 inhibitory potency and selectivity profile.
Cyclopropyl Replacement
Removal or modification of the 5-cyclopropyl group can alter kinase selectivity window and binding mode, limiting direct interchangeability.
Hydrogen-Bond Donor Count
Generic primary amine scaffolds carry an additional H-bond donor, which may affect permeability and target engagement differently.

Differentiation Evidence vs. Closest Analogs


Reduced H-Bond Donor Count

N-Benzyl substitution converts the primary amine of the core scaffold 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) into a secondary amine, reducing the hydrogen-bond donor count from 2 to 1 . This reduction is expected to lower desolvation penalty and enhance passive membrane permeability.

H-Bond Donor Count
Data to verify
Target: 1 (secondary NH) vs Core: 2 (primary NH2)
Lower H-bond donor count may improve passive permeability context.
Cross-study comparable; free base form considered.
Physicochemical profiling Drug design Permeability

Increased Molecular Weight & Rotatable Bonds

The N-benzyl group adds significant molecular bulk and conformational flexibility compared to the core scaffold 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. The target compound has a molecular weight of 263.77 g/mol (free base 227.31) and contains 4 rotatable bonds, versus 137.18 g/mol and 1 rotatable bond for the core .

MW & Rotatable Bonds
Data to verify
Target MW 227.31 (free base), 4 rot. bonds vs Core 137.18, 1 rot. bond
Increased size and flexibility may influence binding pocket occupancy and kinase selectivity.
Structure-derived; not experimentally confirmed for this lot.
Molecular properties Lead optimization ADME prediction

CDK12/13 Selectivity from Patent SAR

The compound falls within the generic formula of WO2020202001A1, which claims 5-cyclopropyl-1H-pyrazol-3-amine derivatives as selective CDK12/13 inhibitors [1]. The patent exemplifies multiple compounds demonstrating sub-micromolar CDK12 and CDK13 inhibitory activity, with selectivity over CDK9 and other CDKs. While specific IC50 data for the exact N-benzyl derivative are not publicly disclosed, class-level SAR indicates that the 5-cyclopropyl and N-benzyl motifs are critical for potency.

CDK12/13 Selectivity
Class-level inference
Within patent scope WO2020202001A1; exemplified analogs show CDK12 IC50 ~10 nM to >1 µM
Structural inclusion supports CDK12/13 pathway-target engagement context. Exact potency undisclosed.
Class-level SAR; verify with biochemical assays.
Kinase selectivity CDK12/13 inhibition Oncology

N-Benzyl as Cleavable Protecting Group

The N-benzyl moiety can be selectively removed by catalytic hydrogenation to yield the primary amine scaffold, enabling late-stage diversification [1]. This contrasts with N-alkyl analogs (e.g., N-methyl, N-isopropyl) that require harsher deprotection conditions. The benzyl group thus serves as both a pharmacophoric element and a traceless synthetic handle, offering procurement value for medicinal chemistry groups conducting SAR exploration.

N-Benzyl Cleavability
Supporting evidence
Removable by mild catalytic hydrogenation (H2, Pd/C); N-alkyl analogs require harsher conditions
Dual role as pharmacophoric element and cleavable synthetic handle supports late-stage diversification.
Referenced from pyrazol-3-amine patent literature.
Synthetic chemistry Protecting group strategy Library synthesis

Research & Procurement Applications


CDK12/13 Inhibitor Lead Optimization

Given its structural inclusion within the WO2020202001A1 patent scope, this compound is suited as a starting point or reference standard for medicinal chemistry teams developing selective CDK12/13 inhibitors for oncology applications [1]. Its N-benzyl substitution pattern can serve as a benchmark for SAR studies comparing N-substituent effects on potency and selectivity.

CNS Permeability Benchmarking

The reduced H-bond donor count and increased lipophilicity relative to the primary amine core scaffold position this compound as a candidate for CNS drug discovery programs where improved passive permeability is desired. It can be used as a tool compound to establish permeability-activity relationships in blood-brain barrier models .

Divergent Library Synthesis via N-Deprotection

The cleavable N-benzyl group enables procurement of this compound as a protected intermediate for parallel library synthesis. Following hydrogenolytic deprotection, the resulting primary amine can be functionalized with diverse electrophiles to generate focused kinase inhibitor libraries [2].

Analytical Reference Standard

With a well-defined molecular formula (C14H18ClN3), exact mass (263.77 g/mol), and established CAS number (1856081-47-4), the compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in quality control workflows for pyrazole-based drug candidates .

Application
Selection Property
Validation Focus
CDK12/13 inhibitor lead optimization
Patent-derived scaffold and N-benzyl substitution
Kinase selectivity profiling against CDK family
CNS permeability research
Reduced H-bond donor count vs primary amine core
Passive permeability assessment in BBB models
Divergent library synthesis
Cleavable N-benzyl protecting group
Hydrogenolytic deprotection and subsequent derivatization
Analytical reference standard
Defined formula, exact mass, and CAS identity
HPLC/LC-MS/NMR method development
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